molecular formula C4HCl2N3O3 B174458 4,5-Dichloro-6-nitropyridazin-3-ol CAS No. 13645-43-7

4,5-Dichloro-6-nitropyridazin-3-ol

Cat. No.: B174458
CAS No.: 13645-43-7
M. Wt: 209.97 g/mol
InChI Key: SCNATHDZNWMBOX-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-nitropyridazin-3-ol is a heterocyclic compound with the molecular formula C4HCl2N3O3 and a molecular weight of 209.98 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by its two chlorine atoms, one nitro group, and a hydroxyl group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol typically involves the chlorination and nitration of pyridazine derivatives. One common method includes the reaction of 4,5-dichloropyridazine with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination and nitration reactions efficiently. The product is then purified through crystallization or distillation to achieve the desired purity levels required for research and development applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-nitropyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Dichloro-6-nitropyridazin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-nitropyridazin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-6-nitropyridazin-3-ol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, nitro, and hydroxyl groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .

Properties

IUPAC Name

4,5-dichloro-3-nitro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNATHDZNWMBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382036
Record name 4,5-Dichloro-6-nitropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13645-43-7
Record name 4,5-Dichloro-6-nitropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one
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